![molecular formula C12H10BNO4S B2698261 [5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid CAS No. 2377610-11-0](/img/structure/B2698261.png)

[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

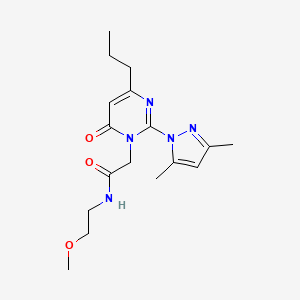

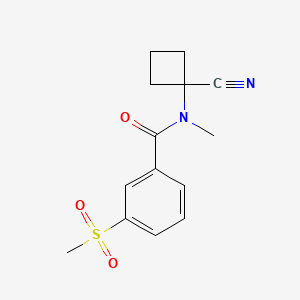

“[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 2377610-11-0. Its molecular weight is 275.09 and its IUPAC name is (5-nitro-2-(phenylthio)phenyl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10BNO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8,15-16H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in Suzuki–Miyaura coupling reactions . This type of reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.09 . It is stored under refrigerated conditions .Wissenschaftliche Forschungsanwendungen

Boronic Acids in Sensing and Recognition

Phenyl boronic acids, including those with nitro substituents, are recognized for their ability to form reversible covalent complexes with diols and saccharides. This property is exploited in the development of sensors for sugars and other biologically relevant molecules, as demonstrated in studies where phenyl boronic acids were used for saccharide recognition and sensing applications. For instance, the design of boronic acid-based spectroscopic reporter compounds takes advantage of the pK(a)-lowering effect upon diol binding, significantly altering spectroscopic properties for sensing applications (Ni et al., 2004).

Catalysis and Synthetic Applications

Boronic acids are utilized as catalysts and synthetic intermediates in organic chemistry. The catalytic role of boronic acids includes facilitating transformations under mild conditions, enabling the synthesis of complex molecules. This aspect is highlighted in the exploration of boronic acid catalysis (BAC) for activating hydroxy groups, leading to the direct transformation of these groups into valuable products (Hall, 2019).

Drug Delivery and Theranostics

The unique reactivity of boronic acids with diols is also applied in drug delivery systems. Boronic acid-functionalized nanoparticles have been investigated for targeted drug delivery, exploiting the interaction with cellular receptors or molecules. An example is the development of phenylboronic acid-decorated nanoparticles for enhanced tumor targeting and penetration, demonstrating the potential of boronic acids in theranostic applications (Lee et al., 2015).

Toxicity and Safety Evaluation

While exploring the applications of boronic acids, their toxicity profile is also a critical aspect. Studies have been conducted to evaluate the genotoxic potential of boronic acid derivatives, ensuring their safety for medical and pharmaceutical applications. This is crucial in developing boronic acid-based therapeutics and ensuring their compatibility with biological systems (Khalil et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

(5-nitro-2-phenylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BNO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8,15-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYHAZVUBDEAIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Nitro-2-(phenylsulfanyl)phenyl]boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-(methylsulfanyl)pyridine-3-carbonyloxy]propanoate](/img/structure/B2698180.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide](/img/structure/B2698186.png)

methanone](/img/structure/B2698189.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2698192.png)

![(Z)-methyl 2-(2-((3-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2698195.png)

![2-methyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2698198.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2698199.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2698200.png)